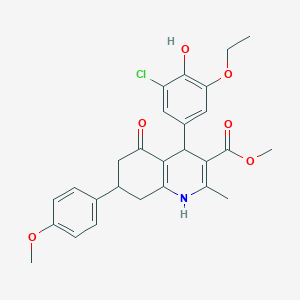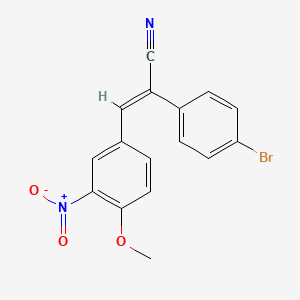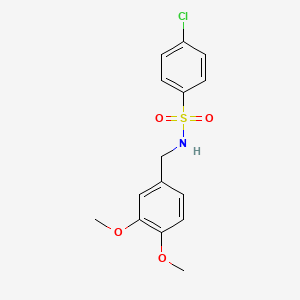![molecular formula C16H12N6O2 B5224456 N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide: is a chemical compound known for its intriguing structure and potential applications in various fields of science. This compound is characterized by a complex heterocyclic structure that combines elements from pyridine, triazole, and pyrimidine rings, making it a unique subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide typically involves multi-step organic synthesis:
Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine nucleus: : This is often the first step, involving the condensation of appropriate starting materials under specific conditions.
Attachment of the phenyl group: : This is usually achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substrates used.
Introduction of the acetamide group: : This step typically involves the reaction of an amine intermediate with acetic anhydride or acetyl chloride, forming the final acetamide product.
Industrial Production Methods
While the detailed industrial production methods for this specific compound might not be widely published, large-scale synthesis often involves optimization of the aforementioned laboratory methods, focusing on yield, purity, and cost-effectiveness. Key considerations include:
Catalysts and solvents: : Selection for improving reaction rates and product isolation.
Reaction conditions: : Optimization of temperature, pressure, and time to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide: undergoes various chemical reactions, including but not limited to:
Oxidation: : Commonly with reagents like potassium permanganate or chromic acid.
Reduction: : Often utilizing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic, involving reagents like halides, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, amines, acyl chlorides.
Temperature: : Typically controlled to ensure reaction specificity.
Solvent: : Choice depends on the solubility of the compound and reaction intermediates (e.g., DMSO, ethanol).
Major Products
The products of these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound, such as:
Oxidized products: : Carboxylic acids or ketones.
Reduced products: : Alcohols or amines.
Substituted products: : Variably functionalized aromatic and heterocyclic compounds.
Applications De Recherche Scientifique
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide: has numerous applications across various scientific fields:
Chemistry
Study of heterocyclic compounds: : Its complex structure makes it an ideal candidate for research into new synthetic methods and reaction mechanisms.
Biology
Enzyme inhibition: : Potential as an inhibitor for various enzymes due to its structural similarity to biological substrates.
Protein binding: : Useful in studying interactions with different proteins and receptors.
Medicine
Drug design: : Basis for designing new pharmaceutical compounds with potential therapeutic effects.
Antimicrobial activity: : Research into its efficacy against various microbial strains.
Industry
Chemical intermediates: : Utilized in the synthesis of more complex molecules.
Material science:
Mécanisme D'action
The mechanism by which N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. Key pathways include:
Enzyme inhibition: : Binding to the active site of enzymes, preventing substrate interaction.
Receptor modulation: : Interacting with cell surface receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with other similar heterocyclic compounds highlights the unique aspects of N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide :
Similar Compounds
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: : Share a similar core structure but differ in functional group substitutions.
Phenylacetamides: : Have a simpler structure with different heterocyclic components.
Uniqueness
Combination of multiple heterocycles: : Unlike simpler compounds, it integrates pyridine, triazole, and pyrimidine rings, offering a complex interaction profile.
Versatility in reactions: : Its structure allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
This compound: is a compound brimming with potential in various scientific fields. Its unique structure and reactivity make it an invaluable subject of study, promising exciting developments in chemistry, biology, medicine, and beyond.
Propriétés
IUPAC Name |
N-[4-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10(23)20-11-2-4-12(5-3-11)21-7-6-14-13(15(21)24)8-17-16-18-9-19-22(14)16/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZGXBHYCUIQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5224374.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5224380.png)
![N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5224389.png)
![5-(2,6-dimethoxyphenyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5224395.png)


![1-Ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B5224417.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![(3aS,6aR)-5-cycloheptyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)

![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
